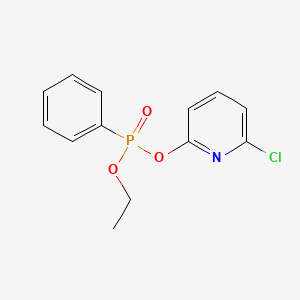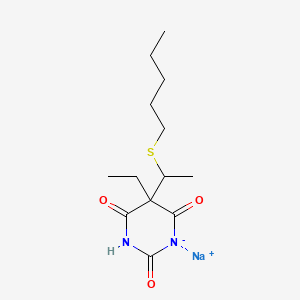
5-Ethyl-5-(1-(pentylthio)ethyl)barbituric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(1-(pentylthio)ethyl)barbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for their sedative, hypnotic, and anticonvulsant properties. This particular compound is a modified version of barbituric acid, which has been altered to enhance its pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(1-(pentylthio)ethyl)barbituric acid sodium salt typically involves the following steps:
Formation of the Barbituric Acid Core: The core structure is synthesized by reacting diethyl malonate with urea under basic conditions to form barbituric acid.
Alkylation: The barbituric acid is then alkylated with ethyl iodide to introduce the ethyl group at the 5-position.
Thioether Formation:
Sodium Salt Formation: Finally, the compound is converted to its sodium salt form by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is typically crystallized and purified through recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-5-(1-(pentylthio)ethyl)barbituric acid sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to understand the mechanisms of central nervous system depression.
Medicine: Investigated for its potential use as a sedative, hypnotic, and anticonvulsant.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
The compound exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a decrease in neuronal excitability. The compound also inhibits glutamate-induced depolarizations, further contributing to its depressant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Secobarbital: Used primarily as a short-term sedative and for the treatment of insomnia.
Uniqueness
5-Ethyl-5-(1-(pentylthio)ethyl)barbituric acid sodium salt is unique due to the presence of the pentylthio group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. This modification may result in a different pharmacokinetic profile compared to other barbiturates, potentially offering advantages in terms of onset and duration of action.
Eigenschaften
CAS-Nummer |
67050-85-5 |
|---|---|
Molekularformel |
C13H21N2NaO3S |
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-(1-pentylsulfanylethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3S.Na/c1-4-6-7-8-19-9(3)13(5-2)10(16)14-12(18)15-11(13)17;/h9H,4-8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
UUSNRDYXYNXBMC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCSC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


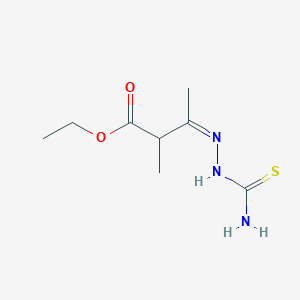

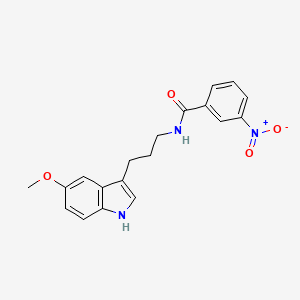
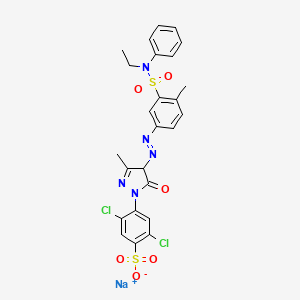

![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)



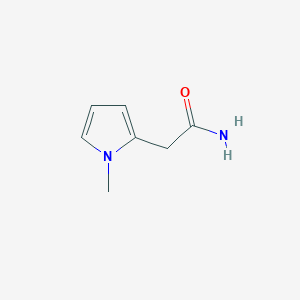
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
